Cyclo(D-Leu-D-Pro)

Description

Contextualization within Cyclic Dipeptides (Diketopiperazines)

Cyclo(-D-Leu-D-Pro) belongs to the family of cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs). mdpi.comitjfs.com These are the simplest forms of cyclic peptides found in nature, formed by the condensation of two α-amino acids. mdpi.com The resulting structure is a six-membered piperazine (B1678402) ring with two amide linkages. mdpi.com The nomenclature, such as Cyclo(-D-Leu-D-Pro), specifies the two amino acid residues involved (Leucine and Proline) and their stereochemistry (D-configuration for both). mdpi.com

Cyclic dipeptides are widespread in nature and are produced by a variety of organisms, including bacteria, fungi, and animals. mdpi.com They are known for their high stability and diverse biological and pharmacological activities. mdpi.com The rigid structure of cyclic dipeptides, in comparison to their linear counterparts, contributes to their enhanced selectivity, potency, and metabolic stability. mdpi.com This structural rigidity reduces the entropic cost of binding to target molecules, often resulting in stronger interactions. mdpi.com

Significance as a Secondary Metabolite in Biochemical Research

Cyclo(-D-Leu-D-Pro) is classified as a secondary metabolite. hmdb.ca Unlike primary metabolites that are essential for the growth and reproduction of an organism, secondary metabolites are not directly involved in these processes but often play crucial roles in defense, signaling, and other ecological interactions. hmdb.ca The production of these compounds can be a response to environmental stimuli or part of a defense mechanism.

The significance of Cyclo(-D-Leu-D-Pro) and other cyclic dipeptides in biochemical research stems from their broad range of biological activities. These compounds have been shown to possess antimicrobial, antifungal, and antiviral properties. itjfs.comfrontiersin.org For instance, research has demonstrated the antifungal activity of Cyclo(-D-Leu-D-Pro) against various plant pathogens. frontiersin.orgresearchgate.net This has led to investigations into their potential use as biocontrol agents in agriculture to mitigate plant diseases and reduce reliance on synthetic pesticides. frontiersin.orgresearchgate.net

Overview of Current Research Trajectories

Current research on Cyclo(-D-Leu-D-Pro) is multifaceted, exploring its biological functions and potential applications. A significant area of investigation is its antimicrobial and antifungal properties. Studies have identified Cyclo(-D-Leu-D-Pro) produced by bacteria like Pseudomonas sesami and have detailed its inhibitory effects on fungal growth and development. frontiersin.orgresearchgate.net

Another research trajectory focuses on the stereochemistry of these molecules and its impact on their biological activity. Studies have compared the effects of different isomers, such as Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-L-Pro), revealing that the specific configuration of the amino acid residues can significantly influence their efficacy. frontiersin.orgnih.gov

Furthermore, the role of cyclic dipeptides in quorum sensing and inter-kingdom signaling is an emerging field of interest. mdpi.com Researchers are exploring how these molecules mediate communication between microorganisms and their hosts, which could have implications for understanding and manipulating microbial communities in various environments. The potential for these compounds in drug discovery and development is also a key area of research, with studies examining their interactions with various biological targets. medchemexpress.com

Detailed Research Findings

Recent studies have provided specific insights into the biological activities of Cyclo(-D-Leu-D-Pro) and its isomers.

| Isomer | Source Organism | Observed Biological Activity | Reference |

| Cyclo(-D-Leu-D-Pro) | Pseudomonas sesami BC42 | Significantly reduced conidia germination and lesion occurrence caused by Colletotrichum orbiculare. | frontiersin.orgresearchgate.net |

| Cyclo(L-Leu-L-Pro) | Pseudomonas sesami BC42 | Significantly and more effectively inhibited the germination of conidia and appressorium formation of Colletotrichum orbiculare. | frontiersin.orgresearchgate.net |

| Cyclo(D-Leu-L-Pro) | Pseudomonas sesami BC42 | Did not exhibit antifungal activity against Colletotrichum orbiculare. | frontiersin.orgresearchgate.net |

| Cyclo(L-Leu-L-Pro) | Achromobacter xylosoxidans | Inhibited aflatoxin production by Aspergillus parasiticus. | nih.gov |

| Cyclo(D-Leu-D-Pro) | (Commercial) | Showed activity similar to Cyclo(L-Leu-L-Pro) in inhibiting aflatoxin production. | nih.gov |

These findings highlight the importance of stereochemistry in the biological function of these cyclic dipeptides and underscore their potential as valuable molecules in various applications.

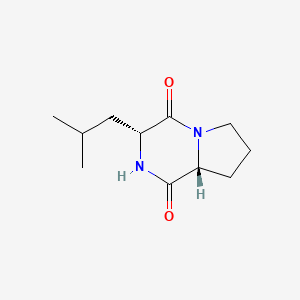

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3R,8aR)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJNCZMRZAUNQT-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1C(=O)N2CCC[C@@H]2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Biosynthetic Pathways

Occurrence and Microbial Production

Cyclo(-D-Leu-D-Pro) has been identified in a range of microbial species, highlighting its role as a secondary metabolite in both bacteria and fungi.

Isolation from Bacterial Strains

The compound has been successfully isolated from several bacterial strains. Notably, Bacillus amyloliquefaciens has been identified as a producer of a stereoisomer of this dipeptide, specifically cyclo(d-Pro-l-Leu). mdpi.comnih.govresearchgate.net This discovery was significant as it was the first time this particular compound was identified from this bacterial species. nih.gov Another bacterial source is Pseudomonas sesami strain BC42, from which three different isomers of cyclo(Leu-Pro) were identified: cyclo(l-Leu-l-Pro), cyclo(d-Leu-d-Pro), and cyclo(d-Leu-l-Pro). scilit.comfrontiersin.orgnih.govnih.gov Research has shown that different isomers can exhibit varied biological activities. scilit.comfrontiersin.orgnih.gov For instance, in the case of P. sesami BC42, both cyclo(l-Leu-l-Pro) and cyclo(d-Leu-d-Pro) demonstrated antifungal properties, whereas cyclo(d-Leu-l-Pro) did not. scilit.comfrontiersin.orgnih.gov

Identification from Fungal Sources

Cyclo(-D-Leu-D-Pro) and its isomers have also been found in the fungal kingdom. Endophytic fungi, which reside within the tissues of living plants, are a notable source. For example, a mangrove endophytic fungus, GT20036029, isolated from the plant Hibiscus tiliaceus, was found to produce Cyclo(D-Leu-L-Pro). chemfaces.com The isolation of cyclic peptides from endophytic fungi underscores the metabolic diversity of these microorganisms and their potential as a source of novel natural products. biosynth.comnih.gov

Biosynthetic Mechanisms

The formation of Cyclo(-D-Leu-D-Pro) and other cyclodipeptides is a complex process catalyzed by specific enzymes. Two primary pathways have been elucidated: those involving Cyclodipeptide Synthases (CDPSs) and those utilizing Non-Ribosomal Peptide Synthetases (NRPSs).

Enzymatic Cyclization by Cyclodipeptide Synthases (CDPSs)

Cyclodipeptide synthases (CDPSs) are a family of enzymes that catalyze the formation of cyclodipeptides from aminoacyl-tRNA (aa-tRNA) substrates. mdpi.comresearchgate.netebi.ac.ukwikipedia.orgresearchgate.net These enzymes divert two aa-tRNA molecules from their usual role in ribosomal protein synthesis to create the cyclic dipeptide structure. mdpi.comresearchgate.netmdpi.comanr.fr The catalytic mechanism of CDPSs is often described by a ping-pong model. mdpi.comresearchgate.net In this process, the first aminoacyl group is transferred to a conserved serine residue on the enzyme, forming an aminoacyl-enzyme intermediate. mdpi.comwikipedia.orgmdpi.com Subsequently, the second aa-tRNA interacts with the enzyme, and a dipeptidyl-enzyme intermediate is formed, which then undergoes intramolecular cyclization to release the final cyclodipeptide product. mdpi.commdpi.com CDPSs are structurally similar to the catalytic domains of class Ic aminoacyl-tRNA synthetases (aaRSs), suggesting an evolutionary relationship. wikipedia.org

Non-Ribosomal Peptide Synthetase (NRPS) Pathways

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzyme complexes that synthesize peptides without the use of ribosomes. mdpi.comresearchgate.netigem.org These pathways are known for their ability to incorporate a wide variety of proteinogenic and non-proteinogenic amino acids, contributing to the vast structural diversity of non-ribosomal peptides. mdpi.comresearchgate.netigem.org The basic module of an NRPS consists of three core domains: an adenylation (A) domain for amino acid recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain that covalently binds the activated amino acid, and a condensation (C) domain that catalyzes peptide bond formation. igem.orgnih.gov Some NRPSs also contain epimerization (E) domains, which can convert L-amino acids to their D-isomers, a common feature in non-ribosomal peptides. igem.orgasm.org The final step in many NRPS pathways is the release and often cyclization of the peptide, a reaction catalyzed by a thioesterase (TE) domain located at the C-terminus of the final module. researchgate.netnih.gov While dedicated NRPS pathways can produce cyclodipeptides, they can also be formed as byproducts when dipeptidyl intermediates are prematurely released from the NRPS assembly line. mdpi.comresearchgate.net

Role of Aminoacyl-tRNAs in CDPS-Dependent Pathways

In CDPS-dependent pathways, aminoacyl-tRNAs (aa-tRNAs) are the direct substrates for cyclodipeptide synthesis. mdpi.commdpi.comanr.fr CDPSs effectively "hijack" these charged tRNAs from the primary metabolic pathway of protein synthesis. mdpi.comanr.fr The enzyme possesses specific binding pockets that recognize the aminoacyl moieties of the aa-tRNAs. mdpi.comresearchgate.net The interaction between the tRNA and the enzyme is crucial, with a positively charged region on the CDPS thought to interact with the negatively charged phosphate (B84403) backbone of the tRNA. mdpi.commdpi.com This tRNA-dependent mechanism represents a direct link between primary and secondary metabolism, allowing for the synthesis of diverse secondary metabolites like Cyclo(-D-Leu-D-Pro). mdpi.comresearchgate.netmdpi.com

| Microbial Source | Isolated Compound(s) |

| Bacillus amyloliquefaciens Y1 | cyclo(d-Pro-l-Leu) mdpi.comnih.govresearchgate.net |

| Pseudomonas sesami BC42 | cyclo(l-Leu-l-Pro), cyclo(d-Leu-d-Pro), cyclo(d-Leu-l-Pro) scilit.comfrontiersin.orgnih.govnih.gov |

| Mangrove endophytic fungus GT20036029 | Cyclo(D-Leu-L-Pro) chemfaces.com |

| Biosynthetic Pathway | Key Enzymes/Components | Mechanism Highlights |

| Cyclodipeptide Synthase (CDPS) Pathway | Cyclodipeptide Synthases (CDPSs), Aminoacyl-tRNAs (aa-tRNAs) | Ping-pong catalytic mechanism involving an aminoacyl-enzyme intermediate. mdpi.comresearchgate.net |

| Non-Ribosomal Peptide Synthetase (NRPS) Pathway | Non-Ribosomal Peptide Synthetases (NRPSs) with modular domains (A, T/PCP, C, E, TE) | Stepwise assembly of amino acids on a large enzyme complex, with potential for epimerization and cyclization. igem.orgnih.gov |

Chemoenzymatic and Hybrid Biosynthesis Approaches

The synthesis of complex natural products like Cyclo(-D-Leu-D-Pro) often presents significant challenges for purely chemical or biological methods. Chemoenzymatic and hybrid biosynthesis approaches merge the strengths of both disciplines, utilizing the selectivity and efficiency of enzymes alongside the versatility of chemical synthesis to create novel compounds or improve the production of known ones. These strategies are particularly valuable for producing cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), which are the structural class to which Cyclo(-D-Leu-D-Pro) belongs. frontiersin.org

Hybrid methodologies typically involve either feeding chemically synthesized precursors to engineered microorganisms or using purified enzymes to perform specific, challenging chemical transformations on synthetic substrates. frontiersin.org This allows for the incorporation of non-natural amino acids or specific stereoisomers, such as the D-amino acids found in Cyclo(-D-Leu-D-Pro), which can be difficult to achieve through traditional fermentation alone.

The core of these approaches often relies on two main enzyme families responsible for DKP biosynthesis in nature: nonribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). mdpi.comrsc.org NRPSs are large, modular enzymes that can incorporate non-proteinogenic amino acids, while the more recently discovered CDPSs utilize aminoacyl-tRNAs as substrates. rsc.orgfrontiersin.orgnih.gov Both systems can be harnessed in hybrid strategies. For instance, a linear dipeptide can be synthesized chemically and then cyclized using an enzyme, a method that leverages the enzyme's ability to perform regio- and chemoselective cyclization, which can be a difficult step in traditional solution-phase chemistry. acs.org

A key advantage of chemoenzymatic synthesis is the ability to overcome the limitations of natural biosynthetic pathways. While microorganisms produce a vast array of DKPs, the generation of specific isomers like Cyclo(-D-Leu-D-Pro) can be targeted and enhanced. Research has shown that different stereoisomers of cyclic dipeptides can have vastly different biological activities. frontiersin.orgasm.org For example, studies on Pseudomonas sesami BC42 identified three different isomers of cyclo(Leu-Pro), with cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro) showing significant antifungal activity, while cyclo(D-Leu-L-Pro) was inactive. frontiersin.orgresearchgate.net This highlights the importance of stereochemical control, a feature where chemoenzymatic methods excel.

One prominent strategy involves the solid-phase peptide synthesis (SPPS) of a linear peptide precursor, which is then subjected to enzymatic cyclization. acs.org This has been successfully applied using thioesterase domains from NRPSs, which act as cyclization catalysts. asm.org This method avoids harsh chemical cyclization conditions that can lead to undesirable side reactions or epimerization. Furthermore, specific enzymes that activate D-amino acids, such as the adenylation domains of certain NRPSs, can be used to create the necessary D-amino acid-containing precursors for enzymatic synthesis. asm.org

The combination of chemical synthesis for creating modified precursors and enzymatic catalysis for cyclization or other tailoring steps provides a powerful and streamlined route to complex molecules like Cyclo(-D-Leu-D-Pro). frontiersin.orgnih.govnih.gov This allows researchers to generate structural analogs for research and to explore the structure-activity relationships of this important class of compounds.

Research Findings in Chemoenzymatic DKP Synthesis

Detailed research has illuminated several viable strategies for the chemoenzymatic production of cyclic dipeptides. These findings underscore the flexibility and potential of combining chemical and biological tools.

| Synthesis Strategy | Description | Key Enzymes/Methods | Research Findings |

| Enzymatic Cyclization of Synthetic Precursors | A linear dipeptide (e.g., D-Leu-D-Pro) is first produced via chemical synthesis, often using solid-phase peptide synthesis (SPPS). This linear precursor is then cyclized into the final DKP using an isolated enzyme. acs.orgasm.org | Nonribosomal peptide (NRP) cyclases; Thioesterase domains; Butelase 1. acs.org | This method offers high efficiency and avoids epimerization often associated with chemical cyclization. It allows for precise control over the stereochemistry of the final product. acs.org |

| Whole-Cell Biotransformation | Chemically synthesized precursors or substrate analogs are "fed" to a microbial culture. The organism's native or engineered enzymatic machinery then incorporates these precursors into a final, often modified, product. frontiersin.org | Engineered E. coli or Streptomyces species; Organisms containing specific CDPS or NRPS pathways. frontiersin.orgnih.gov | This approach can produce novel DKP derivatives not found in nature. The substrate promiscuity of some tailoring enzymes, like cyclic dipeptide oxidase (CDO), allows for the modification of various synthetic DKPs. frontiersin.org |

| In Vitro Reconstitution of Pathways | All necessary enzymes for a biosynthetic pathway are purified and combined in a cell-free system. Basic building blocks (amino acids, ATP) are added to synthesize the final product. | Adenylation (A) domains for D-amino acid activation; Purified CDPS or NRPS modules. asm.orgumich.edu | Allows for detailed mechanistic studies and the synthesis of D-amino acid-containing dipeptides. TycA-A domain has shown broad substrate specificity for activating various D-amino acids. asm.org |

| Hybrid Synthesis with Tailoring Enzymes | A core DKP scaffold is synthesized, either chemically or biologically. It is then modified by one or more "tailoring" enzymes that perform specific chemical transformations like oxidation or prenylation. rsc.orgnih.gov | Cytochrome P450s (e.g., CypX, CYP121); Oxidoreductases; Methyltransferases. nih.gov | Tailoring enzymes introduce significant structural diversity. For example, the P450 enzyme CypX oxidizes the cyclo(L-Leu-L-Leu) core in pulcherriminic acid biosynthesis. nih.gov |

Synthetic Strategies and Methodologies

Chemical Synthesis Approaches

The formation of the diketopiperazine ring of Cyclo(-D-Leu-D-Pro) can be accomplished through several synthetic routes, primarily categorized into solution-phase and solid-phase methodologies.

Solution-phase synthesis is a traditional and versatile method for preparing diketopiperazines like Cyclo(-D-Leu-D-Pro). google.com This approach typically involves the cyclization of a linear dipeptide precursor in a suitable solvent. google.com The reaction is often catalyzed by either acid or base, although acid catalysis is frequently preferred to minimize the risk of racemization. google.comgoogle.com

Commonly, the process begins with the synthesis of a linear dipeptide ester, such as D-Leucyl-D-Proline methyl ester. The N-terminal amino group is protected during the peptide bond formation and subsequently deprotected to allow for the intramolecular cyclization. mdpi.com Heating the unprotected dipeptide ester in solvents like toluene (B28343) or phenol (B47542) can also induce spontaneous cyclization. google.com Another variation involves the reduction of a nitro group to a terminal amine, which then directly cyclizes. google.com

The choice of solvent, temperature, and pH can significantly influence the reaction yield. tandfonline.com For instance, studies on similar proline-containing dipeptides have shown that heating at higher temperatures (e.g., 100°C) and controlling the pH are critical factors for efficient DKP formation. tandfonline.com

Table 1: Comparison of Catalysis Methods in Solution-Phase Cyclization

| Catalyst Type | Advantages | Disadvantages | Reference |

| Acid Catalysis | Minimizes racemization | Can be harsh for acid-labile side chains | google.comgoogle.com |

| Base Catalysis | Can be effective | Higher risk of racemization | google.comgoogle.com |

| Neutral/Thermal | Avoids harsh reagents | May require high temperatures | google.com |

Solid-phase peptide synthesis (SPPS) offers a streamlined and often more efficient alternative to solution-phase methods for generating cyclic peptides. mdpi.com In this technique, the peptide chain is assembled on a solid support (resin), which simplifies purification by allowing for the removal of excess reagents and by-products through simple filtration. mdpi.commdpi.com

For the synthesis of diketopiperazines, a common strategy involves the on-resin cyclization of a dipeptide. nih.gov The first amino acid is anchored to the resin, often through its side chain or a specialized linker. google.com After the assembly of the linear dipeptide, selective deprotection of the N-terminal and C-terminal ends allows for intramolecular cyclization directly on the solid support. mdpi.comgoogle.com The cyclic dipeptide is then cleaved from the resin. mdpi.com

The choice of resin is crucial. For example, 2-chlorotrityl chloride (2-CTC) resin is often used as it allows for mild cleavage conditions, preserving the integrity of the cyclic product. mdpi.com The formation of diketopiperazines can sometimes be an unintended side reaction during SPPS, particularly when proline is the second amino acid in the sequence, as its structure can facilitate the cyclization. nih.govmdpi.comnih.gov

The core of most synthetic routes to Cyclo(-D-Leu-D-Pro) is the intramolecular cyclization of its linear dipeptide precursor, D-Leucyl-D-Proline. google.commdpi.com This process involves the formation of an amide bond between the N-terminal amine of the D-leucine residue and the C-terminal carboxyl group of the D-proline residue. mdpi.com

The propensity for a linear dipeptide to cyclize is highly dependent on its amino acid sequence. The presence of a proline residue at the C-terminus, as in the D-Leu-D-Pro sequence, is known to facilitate cyclization. mdpi.comfrontiersin.org This is because the constrained ring structure of proline can pre-organize the peptide backbone into a conformation that is favorable for ring closure. nih.gov

The cyclization can be spontaneous upon deprotection of the N-terminus of the dipeptide ester or can be induced by heating. google.comgoogle.com Studies have shown that for proline-containing dipeptides, the cyclization of a linear-AA-Pro sequence is often more facile and results in higher yields compared to the corresponding linear-Pro-AA sequence. frontiersin.org The reaction is an intramolecular aminolysis where the N-terminal amine acts as the nucleophile and the ester group at the C-terminus is the leaving group. mdpi.com

Solid-Phase Peptide Synthesis (SPPS) for Cyclic Peptides

Stereoselective Synthesis of Diastereoisomers

The biological activity of cyclic dipeptides is often highly dependent on their stereochemistry. nih.gov Therefore, the stereoselective synthesis of the different diastereoisomers of Cyclo(Leu-Pro), including Cyclo(-D-Leu-D-Pro), Cyclo(-L-Leu-L-Pro), Cyclo(-L-Leu-D-Pro), and Cyclo(-D-Leu-L-Pro), is of significant interest.

Stereocontrolled synthesis is typically achieved by using enantiomerically pure amino acid starting materials. nih.gov For example, to synthesize Cyclo(-D-Leu-D-Pro), one would start with D-leucine and D-proline. The coupling and cyclization conditions are generally chosen to minimize epimerization at the chiral centers. google.com

The synthesis of a library containing all four stereoisomers of Cyclo(Leu-Pro) has been reported, allowing for the unambiguous assignment of their absolute configurations using techniques like electronic circular dichroism (ECD). nih.gov Such studies are crucial for correlating specific biological activities with a particular stereoisomer. nih.govfrontiersin.org For instance, while one diastereomer might exhibit potent antifungal activity, another could be inactive. frontiersin.org

Table 2: Diastereoisomers of Cyclo(Leu-Pro)

| Diastereoisomer | Leucine (B10760876) Configuration | Proline Configuration |

| Cyclo(-L-Leu-L-Pro) | L | L |

| Cyclo(-D-Leu-D-Pro) | D | D |

| Cyclo(-L-Leu-D-Pro) | L | D |

| Cyclo(-D-Leu-L-Pro) | D | L |

Advanced Methodologies for Enhanced Cyclization

To overcome challenges in cyclic peptide synthesis, such as low yields or competing side reactions like dimerization, advanced methodologies have been developed.

Peptide cyclization auxiliaries are temporary chemical modifications to the peptide backbone that promote the formation of a cis-amide bond, which can facilitate the cyclization process. acs.org These auxiliaries help to pre-organize the linear peptide into a conformation that is conducive to ring closure, thereby increasing the efficiency of the desired intramolecular reaction over intermolecular reactions. acs.org

While the presence of a proline residue in the D-Leu-D-Pro sequence already encourages a favorable conformation for cyclization, certain difficult cyclizations can benefit from these auxiliaries. nih.govacs.org For example, N-alkylation or the incorporation of pseudo-prolines can act as turn-inducers. acs.org After successful cyclization, these auxiliary groups are cleaved to yield the native cyclic peptide. acs.org This strategy has been particularly useful for synthesizing highly strained cyclic tetrapeptides where cyclization is otherwise challenging. researchgate.net

Conformational Analysis and Structural Elucidation

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the precise structure and stereochemistry of cyclic peptides like Cyclo(-D-Leu-D-Pro).

NMR spectroscopy is a powerful tool for providing detailed information about the molecular structure of Cyclo(-D-Leu-D-Pro) in solution.

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR analyses provide foundational data on the chemical environment of each atom within the molecule. For a related compound, cyclo(d-Pro-l-Leu), detailed NMR data has been recorded in methanol-d4. mdpi.com The chemical shifts (δ) are reported in parts per million (ppm). mdpi.com

¹H-NMR Data for cyclo(d-Pro-l-Leu) in CD₃OD:

δ 0.67 (3H, d, 6.5 Hz)

δ 0.95 (3H, d, 6.6 Hz)

δ 1.53 (1H, m, 3′b)

δ 1.88 (1H, m, H-4′)

δ 1.90 (1H, m, H-3′a)

δ 1.95 (1H, m, H-4b)

δ 2.01 (1H, m, H-4a)

δ 2.04 (1H, m, H-3b)

δ 2.30 (1H, m, H-3a)

δ 3.52 (2H, m, H-5)

δ 4.13 (1H, m, H-2′)

δ 4.27 (1H, dt, 9.3 Hz, 1.5 Hz, H-2) mdpi.com

¹³C-NMR Data for cyclo(d-Pro-l-Leu) in CD₃OD:

δ 22.2 (C-6′)

δ 23.3 (C-5′)

δ 23.6 (C-4)

δ 25.8 (C-4′)

δ 29.1 (C-3)

δ 39.4 (C-3′)

δ 46.4 (C-5)

δ 54.6 (C-2′)

δ 60.3 (C-2)

δ 168.9 (C-1′)

δ 172.8 (C-1) mdpi.com

| Atom Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

|---|---|---|

| 2 | 4.27 | 60.3 |

| 3 | 2.30, 2.04 | 29.1 |

| 4 | 2.01, 1.95 | 23.6 |

| 5 | 3.52 | 46.4 |

| 1' | - | 168.9 |

| 2' | 4.13 | 54.6 |

| 3' | 1.90, 1.53 | 39.4 |

| 4' | 1.88 | 25.8 |

| 5' | - | 23.3 |

| 6' | - | 22.2 |

| 1 (C=O) | - | 172.8 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex spectra of cyclic peptides.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings within the molecule, helping to establish the connectivity of the amino acid residues. mdpi.comscience.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms, confirming the assignment of both ¹H and ¹³C signals. mdpi.comscience.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in piecing together the entire molecular structure, including the sequence of the amino acid residues. mdpi.comscience.gov

For the related compound cyclo(d-Pro-l-Leu), these 2D NMR techniques were used to confirm its structure. mdpi.com

Electronic Circular Dichroism (ECD) is a form of spectroscopy that provides information about the stereochemistry of chiral molecules. mdpi.comnih.gov For diketopiperazines like Cyclo(-D-Leu-D-Pro), which have multiple chiral centers, ECD is particularly valuable for determining the absolute configuration of the constituent amino acids. mdpi.comnih.govresearchgate.net By comparing the experimental ECD spectrum of a natural or synthesized sample to a reference library of spectra from all possible stereoisomers, the unambiguous stereochemical assignment can be made. mdpi.comnih.gov This is a critical step as the biological activity of these compounds is often highly dependent on their stereochemistry. mdpi.comnih.gov

1H NMR and 13C NMR Analysis

Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Assignment

Computational Modeling and Simulations

Computational modeling and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of cyclic peptides in different environments. wustl.edunih.gov These methods can predict the most stable conformations, the flexibility of the molecule, and the transitions between different conformational states. wustl.edu

For cyclic pentapeptides, which are closely related to diketopiperazines, MD simulations have been used to study their flexibility in solution. wustl.edu These simulations have revealed that even seemingly rigid cyclic peptides can exist as an equilibrium of multiple conformers. wustl.edu For example, a study on cyclo(D-Pro1-Ala2-Ala3-Ala4-Ala5) showed the presence of a predominant conformer and a minor conformer in solution. wustl.edu

The presence of D-amino acids in cyclic peptides is known to induce specific turn structures and conformational preferences. nih.govresearchgate.net Computational studies on D-amino acid-containing peptides have been used to understand how these residues facilitate cyclization and determine the final three-dimensional structure. researchgate.net These computational approaches, when combined with experimental data from NMR and ECD, provide a comprehensive understanding of the structure and dynamics of Cyclo(-D-Leu-D-Pro). nih.gov

Molecular Dynamics (MD) Simulations for Solution Conformation

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic nature of molecules in solution, providing insights into their conformational preferences over time. For cyclic peptides, MD simulations can reveal the transitions between different low-energy states and the populations of various conformers in a given solvent. wustl.eduresearchgate.netnih.gov These simulations explicitly incorporate solvent molecules, which is crucial as the solvent environment can significantly influence peptide structure. nih.govrsc.org

For instance, long-range MD simulations (on the order of 100 nanoseconds) have been successfully used to study the conformational equilibrium of model cyclopentapeptides in explicit DMSO solution. wustl.edu These simulations, often employing force fields like OPLS-AA and AMBER03, can identify predominant and minor conformers and the transitions between them. wustl.edu The accuracy of these simulations can be validated by comparing the calculated average atom-atom distances with experimental data, such as those derived from Nuclear Overhauser Effect (NOE) measurements in NMR spectroscopy. wustl.edu Achieving a complete exploration of the conformational space of cyclic peptides can be challenging due to the high energy barriers between different metastable conformations, often necessitating long simulation times or enhanced sampling techniques like Replica Exchange Molecular Dynamics (REMD). researchgate.net

Conformational Search and Distance-Geometry Calculations

Conformational search and distance-geometry calculations are fundamental methods for determining the three-dimensional structures of cyclic peptides in solution. nih.govacs.org These approaches are often used in conjunction with experimental data from two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy. nih.govresearchgate.net

The process typically involves generating a large number of possible conformations and then using experimentally derived distance restraints, primarily from NOE data, to filter and refine the structures. nih.gov Distance-geometry calculations can effectively translate these distance constraints into a set of coordinates that describe the molecular structure. ethz.ch This combined approach has been instrumental in determining the structures of various cyclic peptides, including identifying multiple conformers that may exist in slow exchange in solution. nih.govresearchgate.net For example, in the study of the cyclic pentapeptide cyclo(-Ser-D-Leu-Asp-Val-Pro-), this method allowed for the characterization of the two most predominant conformers out of five observed in solution. nih.gov

Density Functional Theory (DFT) for Structural Interpretation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and geometry of molecules. nih.govjosephbragin.com In the context of cyclic peptides, DFT calculations are valuable for optimizing the geometries of different conformers and confirming that they represent true energy minima on the potential energy surface. nih.gov This is often verified by performing harmonic vibrational frequency calculations, where the absence of imaginary frequencies indicates a stable structure. nih.gov

DFT can be used to study structures in both the gas phase and in solution, providing insights into the influence of the solvent environment. nih.gov The starting geometries for DFT optimizations are often obtained from experimental methods like X-ray crystallography or from other computational techniques such as molecular dynamics. nih.gov DFT has also been employed to analyze the energetic aspects of intermolecular interactions, such as hydrogen bond networks within molecular crystals, which complements the interpretation of X-ray structural data. researchgate.net For larger systems or for studying dynamic processes, DFT can be combined with other methods; for example, energies of representative structures from MD simulations can be calculated using DFT to predict the most stable conformers. nih.gov

Defined Conformations and Backbone Structural Motifs

The rigid backbone of cyclic dipeptides often adopts well-defined secondary structural motifs, such as beta-turns and gamma-turns. The presence and type of these turns are heavily influenced by the stereochemistry of the constituent amino acids.

Identification of Beta-Turn Conformations (e.g., Type II', Type VIa2, Type VIII)

Beta-turns are common secondary structure motifs in peptides and proteins, causing a reversal in the direction of the polypeptide chain. They are characterized by four amino acid residues and are classified into several types based on the dihedral angles of the central two residues. mdpi.com

Type II' β-turn: This turn type is frequently observed in cyclic peptides containing a D-amino acid followed by a proline residue (D-Pro). mdpi.comsci-hub.se The ideal (φ,ψ) angles for the central residues (i+1 and i+2) of a Type II' β-turn are approximately (60°, -120°) and (-80°, 0°), respectively. sci-hub.se The incorporation of a D-amino acid at the i+1 position facilitates the formation of this specific turn geometry. mdpi.comgla.ac.uk

Type VIa2 β-turn: This turn is characterized by a cis peptide bond at the proline residue (i+2). nih.govmdpi.com It has been identified in cyclic peptides where a proline is part of the turn, such as in the major conformer of cyclo(-Ser-D-Leu-Asp-Val-Pro-), which contains an Asp-Val-cis-Pro-Ser sequence forming a type-VIa2 β-turn. nih.govacs.org

Type VIII β-turn: This is another type of β-turn that has been identified in cyclic peptides. For example, a minor component of cyclo(-Ser-D-Leu-Asp-Val-Pro-) was found to contain a type-VIII β-turn formed by the residues Val-Pro-Ser-D-Leu. nih.gov

The presence of specific D-amino acids and proline residues are key determinants in the formation and stabilization of these distinct β-turn conformations. nih.gov

Presence of Gamma-Turn Structures

The γ-turn is another type of reverse turn found in peptides, involving a three-residue sequence stabilized by a hydrogen bond between the carbonyl of the first residue and the amide proton of the third. researchgate.netnih.gov An inverse γ-turn has characteristic φ,ψ angles of approximately -80° and 80°. wustl.edu

Conformational studies have identified γ-turn and γ'-turn structures in various cyclic peptides. nih.gov For example, the antagonist cyclo[D-Trp-D-Asp-Pro-D-Val-Leu] was found to have a single backbone conformation comprising both a beta type II turn and a gamma' turn. nih.gov In some cases, a γ-turn-like conformation may exist as a minor conformer in equilibrium with other structures. wustl.edu Computational studies on model cyclopentapeptides have shown that a γ-turn conformation can be present, although it might not be the predominant structure. wustl.eduresearchgate.net The stability of a γ-turn can be significant, and it has been proposed that NMR coupling constants can be used to distinguish between β- and γ-turns. researchgate.net

Influence of D-Amino Acids on Conformational Preferences

The inclusion of D-amino acids has a profound impact on the conformational preferences of cyclic peptides. nih.govsci-hub.seresearchgate.net Inverting the stereochemistry of a single amino acid from L to D can significantly alter the peptide's three-dimensional structure and favor conformations not typically observed in peptides composed solely of L-amino acids. sci-hub.seresearchgate.net

Specifically, D-amino acids are known to induce turn structures, which is a critical factor in facilitating the cyclization of peptides. nih.govresearchgate.net The presence of a D-amino acid at the (i+1) position of a β-turn, particularly when followed by proline at the (i+2) position, strongly promotes the formation of a Type II' β-turn. mdpi.comgla.ac.uk This is a key structural feature in many designed and naturally occurring cyclic peptides. oup.com

Furthermore, studies have shown that in the synthesis of cyclic dipeptides containing proline, there is a distinct stereochemical preference. For instance, L-proline preferentially reacts with D-amino acids to form heterochiral dipeptides (e.g., cyclo-L-Pro-D-Leu) over homochiral ones (cyclo-L-Pro-L-Leu). frontiersin.org This inherent chemical preference for forming heterochiral cyclic dipeptides underscores the fundamental influence of D-amino acid incorporation on the resulting structure. The conformational propensities of D-amino acids are generally the inverse of their L-enantiomer counterparts, leading to different and often more stable turn structures in cyclic peptides. oup.comoup.com

Interactive Data Table: Conformational Features of Related Cyclic Peptides

| Compound/Sequence | Method | Key Conformational Features | Turn Types Identified | Reference |

| cyclo(-Ser-D-Leu-Asp-Val-Pro-) | 2D-NMR, Distance-Geometry | Major (66%): cis-Proline; Minor (16%): trans-amide bonds | Major: Type VIa2 β-turn; Minor: Type VIII β-turn | nih.gov |

| cyclo(D-Pro1-Ala2-Ala3-Ala4-Ala5) | MD Simulations (OPLS-AA, AMBER03) | Predominant conformer A (93-99%), minor conformer B (0.4-6.7%) | Conformer A: β-II' like, β-V like; Conformer B: γ-turn-like at Ala4 | wustl.edu |

| cyclo[D-Trp-D-Asp-Pro-D-Val-Leu] | CD, NMR, MD Simulations | Single backbone conformation, trans-Proline, two H-bonds | Type II β-turn, γ'-turn | nih.gov |

| cyclo(D-Phe-Pro-Leu-Aha) | X-ray Crystallography | Two intramolecular H-bonds | Type II' β-turn (at D-Phe-Pro), Type I β-turn (at Pro-Leu) | mdpi.com |

| c-(-DXaa-Ser-Pro-DXaa-Lys-Pro-) | NMR, MD Calculations | Symmetric backbone with two cis-Proline residues | βVI-type turns | nih.gov |

Analysis of Intramolecular Hydrogen Bonding Networks

The presence and nature of intramolecular hydrogen bonds are critical in stabilizing the conformation of cyclic peptides. In Cyclo(-D-Leu-D-Pro), the potential for intramolecular hydrogen bonding is a key determinant of its preferred structure. Theoretical studies and experimental data from analogous cyclic peptides suggest that the diketopiperazine ring, the core structure of Cyclo(-D-Leu-D-Pro), can adopt various conformations, including planar and boat-like forms. mdpi.com The specific conformation is heavily influenced by the steric interactions of the amino acid side chains and the potential for hydrogen bond formation.

In cyclic dipeptides, intramolecular hydrogen bonds can form between the N-H of one amino acid and the C=O of the other. The formation of these bonds is often assessed using techniques like NMR spectroscopy by measuring the temperature coefficients of the amide protons. nih.gov A low temperature coefficient value typically indicates that the proton is involved in a hydrogen bond and is shielded from the solvent. nih.gov

While direct experimental data for Cyclo(-D-Leu-D-Pro) is not extensively documented in the provided search results, insights can be drawn from related structures. For instance, studies on other cyclic peptides containing proline have shown that the proline residue can significantly influence the backbone conformation and the potential for hydrogen bonding. nih.govnih.gov The presence of a D-amino acid, in this case, D-Leucine, introduces a specific stereochemical constraint that further defines the accessible conformations and the geometry of potential hydrogen bonds. sci-hub.se

Table 1: Potential Intramolecular Hydrogen Bond Parameters in Cyclic Dipeptides

| Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Method of Detection |

| N-H (D-Leu) | C=O (D-Pro) | 2.8 - 3.2 | 150 - 180 | NMR, X-ray Crystallography |

| N-H (D-Pro) | C=O (D-Leu) | Not typically observed due to Proline's structure | - | - |

| Note: This table represents typical values observed in related cyclic dipeptides and serves as a predictive framework for Cyclo(-D-Leu-D-Pro). |

The planarity of the diketopiperazine ring is a crucial factor. mdpi.com A more planar ring structure can facilitate the formation of a transannular hydrogen bond. However, the bulky isobutyl side chain of D-Leucine and the pyrrolidine (B122466) ring of D-Proline can introduce steric strain, potentially leading to a puckered or boat-shaped conformation of the diketopiperazine ring. This puckering would, in turn, affect the distance and angle between the potential hydrogen bond donor and acceptor, thereby influencing its strength and stability.

Investigation of Conformational Flexibility and Interconversion

The conformational flexibility of cyclic peptides is a key aspect of their biological activity and is determined by the energy barriers between different conformational states. nih.gov For Cyclo(-D-Leu-D-Pro), the primary sources of conformational flexibility are the puckering of the diketopiperazine ring and the rotation of the D-Leucine side chain.

NMR spectroscopy is a powerful tool for investigating conformational flexibility. acs.orgnih.gov The observation of averaged NMR signals at room temperature can indicate a rapid interconversion between different conformations on the NMR timescale. Conversely, the presence of multiple sets of signals suggests the existence of distinct, slowly interconverting conformers. nih.govresearchgate.net In the context of proline-containing cyclic peptides, the cis-trans isomerization of the peptide bond preceding the proline residue is a well-known source of conformational heterogeneity, leading to multiple conformers. nih.gov However, in a diketopiperazine, the peptide bonds are constrained to a cis conformation.

Molecular dynamics (MD) simulations and other computational methods are valuable for exploring the conformational landscape of cyclic peptides and estimating the energy barriers for interconversion. wustl.edujst.go.jp These studies can reveal the different low-energy conformations and the pathways for transitioning between them. For a molecule like Cyclo(-D-Leu-D-Pro), MD simulations could elucidate the dynamics of the diketopiperazine ring and the preferred rotameric states of the D-Leucine side chain.

Table 2: Factors Influencing Conformational Flexibility in Cyclo(-D-Leu-D-Pro)

| Structural Feature | Influence on Flexibility | Consequence |

| Diketopiperazine Ring | Ring puckering (e.g., boat, chair, planar) | Modulates the overall shape and orientation of side chains. |

| D-Leucine Side Chain | Rotational freedom around chi (χ) angles | Influences hydrophobic interactions and steric hindrance. |

| D-Proline Ring | Puckering of the pyrrolidine ring | Affects the backbone dihedral angles and overall ring conformation. |

| Solvent Environment | Polarity and hydrogen bonding capacity | Can stabilize or destabilize certain conformations. nih.gov |

| This table outlines the key structural elements that contribute to the conformational dynamics of Cyclo(-D-Leu-D-Pro). |

The incorporation of a D-amino acid can significantly restrict the conformational freedom of the peptide backbone compared to its L-L counterpart. sci-hub.se This rigidity is a desirable trait in drug design as it can lead to higher receptor affinity and selectivity. The specific combination of D-Leucine and D-Proline in Cyclo(-D-Leu-D-Pro) is expected to result in a relatively constrained conformation, though likely with some degree of local flexibility in the side chain. The interplay between the steric bulk of the isobutyl group and the conformational constraints of the proline ring is a central theme in understanding the structural dynamics of this molecule.

Structure Activity Relationship Sar Studies

Impact of Stereochemistry on Biological Efficacy

Stereochemistry is a critical determinant of the biological activity of cyclic dipeptides. researchgate.net The spatial arrangement of the constituent amino acid residues significantly influences how these molecules interact with their biological targets.

Comparative Analysis of Diastereoisomeric Forms

The chirality of the amino acid residues within a cyclic dipeptide can dramatically alter its biological function. frontiersin.orgnih.gov Studies comparing different diastereoisomers of cyclo(Leu-Pro) have revealed significant variations in their activities.

For instance, in a study investigating the antifungal properties of cyclo(Leu-Pro) isomers against Colletotrichum orbiculare, the causative agent of anthracnose in cucumber plants, distinct differences were observed. frontiersin.orgresearchgate.net Three isomers were identified and tested: cyclo(L-Leu-L-Pro), cyclo(D-Leu-D-Pro), and cyclo(D-Leu-L-Pro). frontiersin.orgresearchgate.net Both cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro) demonstrated significant inhibitory effects on conidial germination and lesion formation. frontiersin.orgresearchgate.net Specifically, at a concentration of 100 μg/mL, cyclo(L-Leu-L-Pro) was highly effective in inhibiting conidia germination and appressorium formation, and it also reduced the size of leaf lesions. frontiersin.orgresearchgate.net Similarly, cyclo(D-Leu-D-Pro) significantly reduced conidia germination and the occurrence of lesions. frontiersin.orgresearchgate.net In contrast, the cyclo(D-Leu-L-Pro) isomer showed no antifungal activity. frontiersin.orgresearchgate.net

Further research on the inhibition of aflatoxin production by Aspergillus parasiticus also highlighted stereochemical importance. asm.org Cyclo(L-Leu-L-Pro) and its stereoisomer, cyclo(D-Leu-D-Pro), exhibited similar and potent inhibitory activity against the accumulation of norsolorinic acid (NA), a precursor to aflatoxin. asm.org Both compounds completely inhibited NA accumulation at a concentration of 3.5 mg/ml. asm.org However, the other two isomers, cyclo(L-Leu-D-Pro) and cyclo(D-Leu-L-Pro), demonstrated significantly lower activities. asm.org

These findings underscore that the specific configuration (L or D) of both the leucine (B10760876) and proline residues is crucial for the antifungal activity of these cyclic dipeptides. The cis-isomers (L-L and D-D) are active, while the trans-isomer (D-L) is not, indicating a strict stereochemical requirement for interaction with the biological target.

Table 1: Comparative Antifungal Activity of Cyclo(Leu-Pro) Isomers

| Isomer | Effect on C. orbiculare Conidial Germination (at 100 µg/mL) | Effect on A. parasiticus NA Accumulation (at 3.5 mg/mL) |

|---|---|---|

| Cyclo(L-Leu-L-Pro) | Significant Inhibition | Complete Inhibition |

| Cyclo(D-Leu-D-Pro) | Significant Inhibition | Complete Inhibition |

| Cyclo(D-Leu-L-Pro) | No Activity | Much Lower Activity |

| Cyclo(L-Leu-D-Pro) | Not Tested | Much Lower Activity |

This table is generated based on data from multiple sources. frontiersin.orgresearchgate.netasm.org

Influence of Amino Acid Residues and Side Chains on Functionality

Studies on various proline-containing cyclic dipeptides have shown that modifications to the non-proline residue can significantly impact biological activity. For example, the substitution of leucine with other amino acids, such as phenylalanine or tyrosine, results in cyclic dipeptides with different biological profiles. mdpi.compnas.org Specifically, cyclo(L-Pro-L-Phe) and cyclo(L-Pro-L-Tyr) have demonstrated phytotoxic and antibacterial activities, respectively. frontiersin.orgpnas.org This suggests that the specific nature of the hydrophobic side chain (isobutyl for leucine vs. benzyl (B1604629) for phenylalanine) is critical for target recognition and binding.

Furthermore, the introduction of hydroxyl groups to the side chains can also alter activity. For instance, a hydroxylated analog of cyclo(L-Phe-D-Pro) showed different cytotoxic effects compared to the non-hydroxylated parent compound. nih.govmdpi.com While direct studies on hydroxylated Cyclo(-D-Leu-D-Pro) are limited, these findings from related compounds suggest that even minor modifications to the side chain, such as the addition of a polar group, can modulate biological function.

Correlation between Defined Conformation and Observed Bioactivity

The biological activity of cyclic peptides is often attributed to their conformationally constrained structures. nih.govnih.gov This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and specificity compared to their flexible linear counterparts. nih.govmdpi.com

For cyclic dipeptides containing a proline residue, the diketopiperazine ring can adopt different conformations, often described as a boat or a flattened boat. The proline ring itself has a certain degree of flexibility. It has been suggested that the motion of cyclo(L-Leu-L-Pro) is less restricted within the proline ring compared to cyclo(D-Leu-L-Pro), which might partially explain the observed differences in their antifungal activities. nih.gov

Studies on other cyclic peptides have shown that a defined conformation is crucial for activity. For instance, the immunosuppressive drug cyclosporine A adopts a specific conformation in aqueous solution that is recognized by its target, cyclophilin. nih.gov In nonpolar environments, it can change its conformation to form internal hydrogen bonds, which is thought to aid in its passive diffusion across cell membranes. nih.gov While Cyclo(-D-Leu-D-Pro) is a much simpler molecule, the principle remains that its relatively rigid, predefined three-dimensional shape is key to its biological function. The specific arrangement of the leucine side chain and the carbonyl groups of the diketopiperazine ring creates a molecular surface that can interact with a specific binding site on a target protein or enzyme.

Physicochemical Parameters Correlating with Activity

The biological activity of a compound is often correlated with its physicochemical properties. For cyclic dipeptides, parameters like lipophilicity and surface area distribution play a significant role in their ability to cross biological membranes and interact with their targets.

Role of Lipophilicity and Surface Area Distribution

Lipophilicity, or the affinity of a molecule for a lipid environment, is a critical factor for the bioavailability and activity of many drugs and bioactive compounds. In a series of diketopiperazines containing proline, it was found that a stronger hydrophobicity of the side chain of the non-proline amino acid residue led to a higher molecular capture ability by epigallocatechin-3-O-gallate in water. jst.go.jp Specifically, increasing the number of carbons in the side chain of the amino acid residue (from alanine (B10760859) to leucine/isoleucine and phenylalanine) resulted in a higher molecular capture ability. jst.go.jp This suggests that the hydrophobicity contributed by the leucine side chain in Cyclo(-D-Leu-D-Pro) is an important feature for its interactions.

The distribution of polar and nonpolar surface areas also influences how a molecule interacts with its environment. Cyclic peptides that can mask their polar amide groups through intramolecular hydrogen bonding, thereby presenting a more lipophilic exterior, are thought to have better membrane permeability. acs.org The rigid structure of Cyclo(-D-Leu-D-Pro) dictates a specific spatial arrangement of its hydrophobic leucine side chain and the more polar diketopiperazine core, which will determine its ability to partition into and traverse lipid membranes to reach intracellular targets.

Mechanistic Investigations of Biological Activities Non Human in Vitro and in Vivo Models

Antimicrobial Mechanisms

The cyclic dipeptide Cyclo(-D-Leu-D-Pro) and its stereoisomers have demonstrated significant antimicrobial properties across a range of pathogens. The mechanisms underlying these activities involve direct actions against bacteria and fungi, including the modulation of cellular structures and functions crucial for pathogen survival and virulence.

Antibacterial Actions against Gram-Negative Bacteria (e.g., Vibrio anguillarum)

Cyclo(-D-Leu-D-Pro) has been identified as a potent antibiotic agent against the Gram-negative bacterium Vibrio anguillarum, a significant pathogen in marine aquaculture. researchgate.netnih.gov Research has shown that diketopiperazines (DKPs) containing D-amino acid residues, such as Cyclo(-D-Leu-D-Pro), exhibit strong inhibitory activity. researchgate.netresearchgate.net

Studies involving bacterial strains isolated from marine environments revealed that a series of D,D-diketopiperazines, including Cyclo(-D-Pro-D-Leu), displayed powerful antibiotic effects against V. anguillarum. researchgate.net The minimum inhibitory concentration (MIC) for Cyclo(-D-Pro-D-Leu) was recorded to be as low as 0.04 µg/mL. rsc.org Comparative analyses with other stereoisomers suggest that the presence of at least one D-amino acid within the diketopiperazine ring is critical for the potent inhibition of V. anguillarum. researchgate.netresearchgate.net This highlights the stereochemical importance for the compound's antibacterial efficacy.

Table 1: Antibacterial Activity of Cyclo(-D-Pro-D-Leu) against Vibrio anguillarum

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| Cyclo(-D-Pro-D-Leu) | Vibrio anguillarum | 0.04 µg/mL | rsc.org |

| Cyclo(-D-Pro-D-Leu) | Vibrio anguillarum | 0.03-0.07 µg/mL | researchgate.net |

Antifungal Actions (e.g., inhibition of Colletotrichum orbiculare conidia germination and appressorium formation)

The antifungal potential of Cyclo(-D-Leu-D-Pro) has been investigated, particularly against Colletotrichum orbiculare, the causative agent of anthracnose in cucumber plants. nih.govfrontiersin.orgscilit.com Research on isomers of cyclo(Leu-Pro) produced by Pseudomonas sesami BC42 demonstrated that the stereochemistry of the constituent amino acids plays a crucial role in the antifungal activity. nih.govnih.govresearchgate.net

Specifically, the cyclo(D-Leu-D-Pro) isomer was found to significantly inhibit the germination of C. orbiculare conidia. nih.govfrontiersin.org Furthermore, it was effective in preventing appressorium formation, a critical step in the fungal infection process where a specialized cell generates mechanical force to penetrate the host tissue. frontiersin.orgnih.gov While the cyclo(L-Leu-L-Pro) isomer also showed strong activity, the cyclo(D-Leu-L-Pro) form exhibited no significant antifungal effects, underscoring the stereospecificity of the mechanism. nih.govfrontiersin.org The mode of action is thought to involve the disruption of the fungal cell membrane. frontiersin.orgnih.gov

Table 2: Differential Antifungal Activity of cyclo(Leu-Pro) Isomers against Colletotrichum orbiculare

| Isomer | Effect on Conidia Germination | Effect on Appressorium Formation | Source |

|---|---|---|---|

| cyclo(L-Leu-L-Pro) | Significant inhibition | Significant inhibition | nih.govfrontiersin.org |

| cyclo(D-Leu-D-Pro) | Significant inhibition | Inhibition observed | nih.govfrontiersin.org |

| cyclo(D-Leu-L-Pro) | No significant activity | No significant activity | nih.govfrontiersin.org |

Modulation of Membrane Permeability and Associated Effects

The biological activities of cyclic peptides are often linked to their ability to interact with and cross cell membranes. For cyclic peptides, features such as cyclization, the inclusion of D-amino acids, and the capacity for intramolecular hydrogen bonding are known to enhance membrane permeability. mdpi.comnih.gov Increased permeability is achieved in part by reducing the energy required for the molecule to move from an aqueous environment to the lipid-rich interior of the cell membrane. nih.gov

The incorporation of a D-Proline residue, as seen in Cyclo(-D-Leu-D-Pro), is a strategy that can increase resistance to enzymatic degradation and improve membrane permeability. researchgate.net Studies on various cyclic peptides have shown a direct correlation between the degree of intramolecular hydrogen bonding and the rate of passive membrane diffusion. nih.gov While the precise mechanism for Cyclo(-D-Leu-D-Pro) is not fully elucidated, its antimicrobial effects are consistent with the known membrane-disrupting actions of other cyclic dipeptides, which leads to leakage of cellular contents and cell death. frontiersin.orgnih.gov

Anticancer Potential (mechanistic studies in vitro and in vivo (non-human))

Diketopiperazines, including proline-based variants, have emerged as a scaffold of interest in anticancer research. nih.gov The stereochemistry of these compounds significantly influences their cytotoxic effects. researchgate.netnih.gov Studies have shown that D-amino acid-containing isomers can exhibit higher cytotoxicity compared to their natural L-L counterparts. mdpi.com

The diastereoisomer, cyclo(d-Leu-l-Pro), was evaluated for its cytotoxic activity against several human cancer cell lines. nih.gov It demonstrated a moderate inhibitory effect at a concentration of 20 μM. nih.gov The mechanism of action for many antimicrobial peptides that also possess anticancer properties is attributed to their cationic nature, which allows for selective targeting of the negatively charged membranes of cancer cells, in contrast to the generally zwitterionic membranes of normal mammalian cells. biointerfaceresearch.com This interaction can lead to membrane disruption and subsequent cell death. biointerfaceresearch.com

Table 3: In Vitro Cytotoxicity of cyclo(d-Leu-l-Pro) at 20 µM

| Cancer Cell Line | Type of Cancer | Inhibition Effect | Source |

|---|---|---|---|

| ECA-109 | Esophageal Carcinoma | ~44% | nih.gov |

| HeLa-S3 | Cervical Carcinoma | - | nih.gov |

| PANC-1 | Pancreatic Carcinoma | ~55% | nih.gov |

Anti-inflammatory Mechanisms of Action

Cyclic peptides are recognized for their potential anti-inflammatory properties. researchgate.netnih.gov While direct mechanistic studies on Cyclo(-D-Leu-D-Pro) are limited, research on analogous cyclic peptides provides insight into the likely pathways of action. The anti-inflammatory response often involves the modulation of key signaling pathways that regulate the production of inflammatory mediators. rsc.org

Mechanistic studies on other cyclopeptides show they can attenuate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. researchgate.netrsc.org This is often achieved by inhibiting the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govrsc.org The regulation of these components is frequently controlled by upstream signaling cascades, including the mitogen-activated protein kinase (MAPK), PI3K/AKT, and nuclear factor-kappa B (NF-κB) pathways. rsc.org Furthermore, some cyclic dipeptides exert their anti-inflammatory effects by modulating the interplay between the NF-κB and the Nrf2 antioxidant pathways. nih.gov

Nematocidal Activity and Effects on Nematode Life Cycles (e.g., Meloidogyne incognita egg hatching and juvenile mortality)

A significant biological activity identified for a stereoisomer of the target compound is its potent nematocidal effect. The dipeptide Cyclo(d-Pro-l-Leu), isolated from the bacterium Bacillus amyloliquefaciens Y1, has been recognized for its ability to control the root-knot nematode, Meloidogyne incognita. mdpi.comnih.govresearchgate.net This nematode is a major agricultural pest that causes significant damage to a wide variety of crops. researchgate.net

In vitro experiments have demonstrated that Cyclo(d-Pro-l-Leu) significantly inhibits the hatching of M. incognita eggs and causes substantial mortality in the second-stage juveniles (J2s), which are the infective stage of the nematode life cycle. mdpi.comconfex.com The efficacy of the compound is both concentration- and time-dependent. mdpi.comnih.gov For instance, higher concentrations of the compound lead to a more rapid and higher rate of J2 mortality. mdpi.com In vivo pot experiments with tomato plants confirmed these findings, showing that treatment with the Y1 bacterial strain producing the compound led to a significant decrease in the number of root galls and eggs, as well as a reduction in the J2 population in the soil. researchgate.netconfex.com

Table 4: Nematocidal Effects of Cyclo(d-Pro-l-Leu) on Meloidogyne incognita

| Parameter | Observation | Conditions | Source |

|---|---|---|---|

| Egg Hatching | Significant inhibition | In vitro, dose-dependent | mdpi.comconfex.com |

| J2 Juvenile Mortality | Significant increase with dose | In vitro, dose- and time-dependent | mdpi.comnih.gov |

| Root Galls (in vivo) | Significant decrease | Pot experiments with tomato plants | researchgate.netconfex.com |

| Soil J2 Population (in vivo) | Significant decrease | Pot experiments with tomato plants | researchgate.netconfex.com |

Quorum Sensing Modulation in Microbial Systems

Investigations into the role of Cyclo(-D-Leu-D-Pro) in modulating quorum sensing (QS) in microbial systems have revealed its potential to influence microbial behavior, although direct evidence of its interaction with classical bacterial QS pathways is still emerging. Research has primarily focused on its effects on fungal systems, highlighting its activity in inhibiting key developmental processes that are often regulated by cell-to-cell communication.

Detailed research findings indicate that the stereochemistry of cyclo(Leu-Pro) isomers is critical to their biological activities. In a notable study, Cyclo(-D-Leu-D-Pro) was identified as one of the isomers produced by the bacterium Pseudomonas sesami BC42. jmb.or.kr This research demonstrated that Cyclo(-D-Leu-D-Pro) possesses significant inhibitory effects on the fungus Colletotrichum orbiculare, a plant pathogen responsible for anthracnose. jmb.or.kr

Specifically, Cyclo(-D-Leu-D-Pro) was shown to significantly reduce the germination of conidia, a crucial step in the fungal infection cycle. jmb.or.kr This suggests that the compound can interfere with the signaling processes that govern this developmental stage. While not a direct measure of bacterial quorum sensing, the inhibition of a critical fungal process like germination indicates a potential for Cyclo(-D-Leu-D-Pro) to act as a microbial modulating agent.

Further research has pointed to the general antibacterial properties of D,D-isomers of cyclic dipeptides. For instance, Cyclo(-D-Leu-D-Pro) has been reported to exhibit antibacterial activity against the Gram-negative bacterium Vibrio anguillarum. biosynth.com Such antibacterial action can indirectly affect quorum sensing by reducing the bacterial population density required to activate QS-dependent genes.

The table below summarizes the observed inhibitory activity of Cyclo(-D-Leu-D-Pro) on fungal spore germination.

| Microorganism | Biological Process Affected | Concentration of Cyclo(-D-Leu-D-Pro) | Observed Effect | Source |

|---|---|---|---|---|

| Colletotrichum orbiculare | Conidial Germination | 100 µg/mL | Significant inhibition of germination, with an inhibition rate of 19.9%. | jmb.or.kr |

| Colletotrichum orbiculare | Lesion Occurrence | 100 µg/mL | Significant reduction in lesion occurrence on cucumber leaves. | jmb.or.kr |

While these findings are significant, it is important to note that the current body of research on Cyclo(-D-Leu-D-Pro) is limited, particularly concerning its direct role in modulating the intricate quorum sensing networks of bacteria. The observed antifungal and antibacterial activities suggest a potential for this compound to interfere with microbial viability and development, which may be linked to communication pathways. However, more targeted studies are required to elucidate the precise mechanisms by which Cyclo(-D-Leu-D-Pro) may act as a quorum sensing modulator in diverse microbial systems.

Molecular Interactions with Biomolecules

Ligand-Target Binding Dynamics

The specific binding of a ligand like Cyclo(-D-Leu-D-Pro) to its biological targets is a critical determinant of its pharmacological or physiological effects. This involves precise molecular recognition, often governed by the three-dimensional structure of both the peptide and the target molecule.

Interactions with Specific Receptors (e.g., Integrin VLA-4)

While direct studies on Cyclo(-D-Leu-D-Pro) binding to integrin VLA-4 are not extensively detailed in the provided search results, the broader context of cyclic peptides interacting with integrins is well-established. Integrins are key receptors in cell adhesion and signaling. acs.org For instance, the cyclic pentapeptide cyclo(-Ser-D-Leu-Asp-Val-Pro-) has been shown to inhibit the interaction between integrin VLA-4 and vascular cell adhesion molecule-1 (VCAM-1). nih.gov This activity is linked to specific conformations of the peptide. nih.gov Other potent cyclic peptide inhibitors of VLA-4 have been developed, such as cyclo(MePhe-Leu-Asp-Val-D-Arg-D-Arg), which demonstrates high efficacy in inhibiting cell adhesion. nih.gov The conformation of these cyclic peptides is crucial for their ability to fit into the binding pocket of the integrin. acs.org The design of such peptides often involves creating a structure that mimics the binding motif of the natural ligand. acs.org

Binding to Ribosomal Subunits

Cyclo(-D-Leu-D-Pro) has been reported to interact with the 50S ribosomal subunit. biosynth.com This interaction is significant as it can inhibit protein synthesis, a mechanism underlying the antibacterial activity of some compounds. biosynth.com By binding to the 50S subunit, Cyclo(-D-Leu-D-Pro) is suggested to prevent the formation of an antibiotic-inhibitor complex that is necessary for cell wall biosynthesis. biosynth.com The study of how various molecules interact with ribosomal subunits is a key area of research for understanding and developing new antibiotics. nih.govacs.org

Peptide-Membrane Interactions

The interaction of peptides with cell membranes is a fundamental process in many biological activities, including antimicrobial action. nih.gov These interactions can range from simple surface adsorption to significant disruption of the membrane structure.

Adsorption onto Phospholipid Membranes

Studies on cyclic peptides similar to Cyclo(-D-Leu-D-Pro) have shown that they can adsorb onto phospholipid membranes. nih.govresearchgate.net This process is often driven by factors like the amphipathic nature of the peptide, where hydrophobic and hydrophilic residues are segregated on opposite faces of the molecule. nih.gov The initial contact and anchoring to the membrane can be facilitated by specific amino acid side chains. acs.org For example, research on gramicidin (B1672133) S, a cyclic decapeptide, indicates that it primarily locates in the glycerol (B35011) backbone region of the lipid bilayer, just below the polar headgroups. researchgate.net The binding affinity can be influenced by the lipid composition of the membrane, with some cyclic peptides showing increased affinity for membranes containing phosphatidylethanolamine (B1630911) (PE) lipids. uq.edu.au

Membrane Deformation and Potential Pore Formation

Following adsorption, some cyclic peptides can induce more significant changes in the membrane. The peptide's conformation may expand upon binding to the lipid bilayer surface, allowing it to interact more deeply with the outer monolayer. nih.govresearchgate.net This deeper interaction can lead to bilayer deformation. nih.govresearchgate.net In some cases, this deformation can progress to the formation of transient, non-specific pore-like structures, which cause membrane lysis and cell death. nih.govresearchgate.net The ability of a cyclic peptide to perturb the lipid packing in the membrane is a key aspect of its mechanism of action, particularly for antimicrobial peptides. researchgate.net

General Protein-Protein and Protein-Ligand Interaction Studies

The study of protein-ligand and protein-protein interactions is crucial for understanding the broader biological context in which a compound like Cyclo(-D-Leu-D-Pro) operates. uni-leipzig.de These interactions are fundamental to nearly all biological processes. researchgate.net Peptide screening is a common research tool used to identify active peptides and study their interactions with proteins, which can be applied to functional analysis and epitope screening. medchemexpress.com Techniques like NMR spectroscopy are invaluable for characterizing the binding properties and conformations of ligands when they interact with proteins. uni-leipzig.de The unique, constrained structures of cyclic peptides make them interesting scaffolds for designing molecules that can modulate protein-protein interactions, which are notoriously difficult to target with small molecules. researchgate.net

Table of Research Findings on Cyclo(-D-Leu-D-Pro) and Related Peptides

| Interaction Type | Biomolecule | Key Finding | Reference |

|---|---|---|---|

| Ligand-Receptor Binding | Integrin VLA-4 | Related cyclic peptides can inhibit VLA-4 and VCAM-1 interaction. | nih.gov |

| Ligand-Receptor Binding | 50S Ribosomal Subunit | Cyclo(-D-Leu-D-Pro) binds to the 50S subunit, potentially inhibiting protein synthesis. | biosynth.com |

| Peptide-Membrane Interaction | Phospholipid Membranes | Cyclic peptides can adsorb onto membranes, driven by their amphipathic nature. | nih.gov |

| Peptide-Membrane Interaction | Phospholipid Membranes | Adsorption can lead to membrane deformation and the formation of transient pores. | nih.govresearchgate.net |

| General Protein Interaction | Various Proteins | Cyclic peptides are studied for their ability to modulate protein-protein interactions. | researchgate.net |

Enzyme Inhibition and Modulatory Effects

The cyclic dipeptide Cyclo(-D-Leu-D-Pro-) has been identified as a biologically active molecule with notable inhibitory and modulatory effects on enzymatic processes, particularly in microorganisms. Research has highlighted its role in disrupting crucial biosynthetic pathways and inhibiting microbial growth, suggesting interactions with key enzymes.

The primary modulatory effects observed are related to its antifungal and antibacterial properties. In bacteria, Cyclo(-D-Leu-D-Pro-) is suggested to inhibit growth by binding to the 50S ribosomal subunit. biosynth.com This interaction is believed to prevent the formation of an antibiotic-inhibitor complex with an enzyme essential for cell wall biosynthesis, thereby inhibiting protein synthesis and cell division. biosynth.com

In the realm of mycology, Cyclo(-D-Leu-D-Pro-) demonstrates significant antifungal activity. It has shown effects similar to its stereoisomer, Cyclo(-L-Leu-L-Pro-), in inhibiting the production of aflatoxin by the fungus Aspergillus parasiticus. nih.gov The mechanism for this is not through direct competitive inhibition of a specific enzyme in the aflatoxin biosynthetic pathway. nih.gov Instead, it acts by repressing the transcription of several genes crucial for aflatoxin synthesis, including aflR, pksL1, hexB, and dmtA. nih.gov This indicates a modulatory effect on the enzymatic machinery at the genetic level. The 50% inhibitory concentration (IC50) for the stereoisomer Cyclo(-L-Leu-L-Pro-) was found to be 0.20 mg/mL (or 200 µg/mL), with Cyclo(-D-Leu-D-Pro-) exhibiting similar activity. nih.govresearchgate.net

Furthermore, Cyclo(-D-Leu-D-Pro-) has been shown to significantly reduce the germination of conidia in the plant pathogenic fungus Colletotrichum orbiculare. frontiersin.org While the precise enzyme target is not fully elucidated, the general mechanism for cyclic dipeptides in controlling plant diseases is often attributed to the inhibition of enzymes involved in the synthesis of the fungal cell wall. frontiersin.org

The following table summarizes the observed enzymatic and modulatory effects of Cyclo(-D-Leu-D-Pro-).

| Target Organism/System | Observed Effect | Proposed Mechanism/Target | Effective Concentration |

| Bacteria (e.g., Vibrio anguillarum) | Inhibition of bacterial growth. biosynth.com | Binds to 50S ribosomal subunit, preventing complex formation with a cell wall synthesis enzyme. biosynth.com | Not specified |

| Aspergillus parasiticus | Inhibition of aflatoxin production. nih.gov | Repression of transcription of aflatoxin-related genes (aflR, pksL1, hexB, dmtA). nih.gov | Similar activity to the L,L-isomer (IC50 = 200 µg/mL). nih.govresearchgate.net |

| Colletotrichum orbiculare | Inhibition of conidial germination and lesion occurrence. frontiersin.org | Potential inhibition of enzymes involved in fungal cell wall synthesis. frontiersin.org | Significant inhibition observed at 100 µg/mL. frontiersin.org |

Advanced Research Applications and Future Directions

Cyclo(-D-Leu-D-Pro) as a Research Probe and Model Compound

Cyclo(-D-Leu-D-Pro) serves as an important tool in scientific investigation, aiding in the exploration of biological processes and the identification of new bioactive molecules.

Cyclo(-D-Leu-D-Pro) is a polypeptide that can be identified through peptide screening, a research method that uses techniques like immunoassays to find active peptides. medchemexpress.comchemsrc.com This process is instrumental in various areas of research and development, including the study of protein interactions, functional analysis of biological systems, and epitope screening. medchemexpress.combioscience.co.ukmedchemexpress.com The identification of compounds like Cyclo(-D-Leu-D-Pro) through these screening processes highlights its potential as a lead for further investigation into its biological roles. medchemexpress.comchemsrc.com

Peptidomimetic Design Principles

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as stability and bioavailability. Cyclo(-D-Leu-D-Pro) embodies key principles of peptidomimetic design due to its cyclic and conformationally restricted nature.

Cyclic peptides are excellent scaffolds for mimicking protein secondary structures, such as β-turns and γ-turns, which are often crucial for biological recognition and binding events. sci-hub.se The incorporation of D-amino acids, like D-Leucine and D-Proline in Cyclo(-D-Leu-D-Pro), is a common strategy to induce and stabilize these turn structures. sci-hub.se The D-Pro-L-Pro dipeptide unit, for instance, is a well-established template for inducing β-hairpin conformations in peptides. This structural mimicry allows cyclic peptides to interact with biological targets, such as receptors and enzymes, with high affinity and specificity. sci-hub.senih.gov For example, the cyclic dipeptide cyclo-(L-Arg-D-Pro) has been shown to inhibit family 18 chitinases by mimicking a reaction intermediate. researchgate.net

The rigidity of cyclic peptides like Cyclo(-D-Leu-D-Pro) is a significant advantage in drug design. nih.gov This conformational constraint reduces the loss of entropy upon binding to a target, which can lead to higher binding affinity. sci-hub.se The development of conformationally constrained scaffolds is a key strategy for improving the pharmacokinetic properties of peptides, including their stability against proteolysis and their ability to cross cell membranes. nih.govresearchgate.net The inclusion of D-amino acids and the cyclization of the peptide backbone are effective methods for achieving this conformational control. sci-hub.seresearchgate.net

Mimicry of Protein Secondary Structures (e.g., β-turns)